molecular formula C9H8O5 B3155054 2-Hydroxy-5-(methoxycarbonyl)benzoic acid CAS No. 79128-78-2

2-Hydroxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B3155054
CAS No.: 79128-78-2
M. Wt: 196.16 g/mol
InChI Key: LIQLYTSJSBMCAH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methoxycarbonyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

This compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process starting from dimethyl terephthalate. This process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-hydroxy-5-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQLYTSJSBMCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound was prepared in the manner described by Coutts, Ian G. C.; Edwards, Mark; Richards, David J. Synthesis 1981, 487. 4-Hydroxy isophthalic acid dimethyl ester (5.28 g, 25.1 mmol) was refluxed in pyridine under a flow of N2. The reaction was monitored via TLC (20:10:1, heptane/AcOEt/AcOH) which indicated reaction completion after 8 h. The majority of the pyridine was removed under vacuum, and AcOEt (100 ml) was added. The solution was washed with 0.5 M HCl (3×50 ml). The acidic washes were then extracted with AcOEt (100 ml). The two organic phases were pooled, dried (MgSO4) and concentrated to yield a white solid (4.85 g, 99%). The solid was recrystallized from toluene (200 ml) to yield white crystals (4.6 g, 92%).
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5.28 g
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heptane AcOEt AcOH
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99%

Synthesis routes and methods II

Procedure details

A solution of dimethyl-4-hydroxyisophthalate (10.0 g, 47.6 mmol) in pyridine (70 mL) was heated to reflux for 15 h. The reaction mixture was concentrated in vacuo and acidified with 1N HCl at 0° C. The resulting solid was collected by filtration, washed with water and dried in vacuo to provide the title compound (9.3 g, 100%) as a white solid. 1H NMR (DMSO-d6) δ 8.40 (d, J=2.0 Hz, 1H), 8.06 (dd, J=8.4, 2.0 Hz, 1H), 7.07 (d, J=8.4 Hz, 1H), 3.84 (s, 3H); MS(ESI−) m/z 195.2 (M−H)−.
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10 g
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70 mL
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100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of dimethyl 4-hydroxyisophthalate (10 g) and pyridine (100 ml) was heated at reflux overnight. After cooling, 6 M hydrochloric acid was added to the reaction solution. The thus-precipitated crystals were filtered, thereby giving 9.15 g of methyl 3-carboxy-4-hydroxybenzoate.
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10 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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